![molecular formula C15H8F6O B1274386 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde CAS No. 602307-22-2](/img/structure/B1274386.png)

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde

Descripción general

Descripción

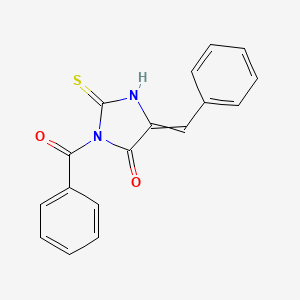

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is a compound that features a benzaldehyde group attached to a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This structure is indicative of a molecule that could exhibit unique electronic and steric properties due to the presence of the strongly electron-withdrawing trifluoromethyl groups.

Synthesis Analysis

The synthesis of compounds related to 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde often involves the use of catalysts and specific reaction conditions to achieve the desired product. For instance, the synthesis of related polyimides derived from a similar diamine monomer was achieved by coupling with various aromatic dianhydrides using a standard two-stage process . In another study, 3,5-bis(trifluoromethyl)phenyl sulfones were prepared from commercially available thiophenol through alkylation/oxidation sequences and used in the Julia-Kocienski olefination reaction . These methods highlight the versatility and reactivity of compounds bearing the 3,5-bis(trifluoromethyl)phenyl motif.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde can be confirmed by spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing the presence of disordered thiophene rings and providing insight into the molecular conformation . The large bond angles around phosphorus atoms observed in the X-ray crystallography of related phosphine derivatives also reflect the steric demands of the substituents .

Chemical Reactions Analysis

Compounds with the 3,5-bis(trifluoromethyl)phenyl group participate in various chemical reactions. The Julia-Kocienski olefination is one such reaction where these compounds have been used to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities . Additionally, the Knoevenagel reaction has been employed to synthesize highly photoluminescent phenylene vinylene oligomers, demonstrating the potential of these compounds in the field of photoluminescent materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3,5-bis(trifluoromethyl)phenyl group are influenced by the presence of the trifluoromethyl groups. For instance, fluorinated polyimides exhibit good solubility in polar organic solvents and outstanding thermal stability, which can be attributed to the trifluoromethyl substituents . The presence of C-H...O hydrogen bonding in related benzaldehydes has been studied, revealing the engagement of specific hydrogen atoms as bond donors, which affects the compound's physical properties .

Aplicaciones Científicas De Investigación

Expanded Porphyrins Synthesis

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde has been utilized in the synthesis of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins. These compounds are characterized by their optical, electrochemical, and photophysical properties, indicating potential applications in materials science and molecular electronics. The study highlights the unexpected production of a series of expanded porphyrins, revealing a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles, which enhances the deactivation of the excited singlet state to the ground state (Soonchul Kang et al., 2008).

Polymer Synthesis

Research has shown the efficacy of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde in synthesizing highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers. These polymers exhibit excellent thermal stability, solubility in common organic solvents, and significant fluorescence in solution and thin films, suggesting their potential in optoelectronic applications (Andrew R. Neilson et al., 2008).

Organic Synthesis Catalyst

This compound has also facilitated the Julia–Kocienski synthesis of α,β-unsaturated esters and Weinreb Amides, demonstrating high E stereoselectivities and good yields. This application underscores its role as a versatile intermediate in organic synthesis, providing a detailed computational study that confirms the mechanism of action and offers insights into its high efficiency and selectivity (D. A. Alonso et al., 2008).

Catalytic Hydrogenation

In the field of catalysis, 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde plays a crucial role in the organoborane-catalyzed transfer hydrogenation of nonactivated aldehydes. This process, which utilizes a Hantzsch ester, highlights the superior catalytic activity of tris[3,5-bis(trifluoromethyl)phenyl]borane, offering a deeper understanding of the reaction mechanism through stoichiometric NMR experiments and DFT calculations (G. Hamasaka et al., 2019).

Antimicrobial Agents

Another study reports the efficient synthesis of novel compounds for antimicrobial evaluation, using 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde as a starting material. These compounds were tested for their antibacterial and antifungal activities, highlighting the chemical's potential in contributing to the development of new antimicrobial agents (J. Vora & K. Vyas, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHTWWULTHMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397550 | |

| Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde | |

CAS RN |

602307-22-2 | |

| Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)